molecular formula C7H7F3N2O B11812313 (6-(Trifluoromethoxy)pyridin-3-yl)methanamine

(6-(Trifluoromethoxy)pyridin-3-yl)methanamine

Cat. No.: B11812313
M. Wt: 192.14 g/mol
InChI Key: XWVUNDIDSHGKEW-UHFFFAOYSA-N
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Description

(6-(Trifluoromethoxy)pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol This compound features a pyridine ring substituted with a trifluoromethoxy group at the 6-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethoxy)pyridin-3-yl)methanamine typically involves the introduction of the trifluoromethoxy group and the methanamine group onto the pyridine ring. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with trifluoromethanol in the presence of a base to form the trifluoromethoxy derivative. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (6-(Trifluoromethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .

Comparison with Similar Compounds

  • (6-Methoxypyridin-3-yl)methanamine
  • (6-Fluoropyridin-3-yl)methanamine
  • (6-Chloropyridin-3-yl)methanamine

Comparison: (6-(Trifluoromethoxy)pyridin-3-yl)methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly valuable in applications requiring high lipophilicity and specific electronic interactions .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

[6-(trifluoromethoxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2

InChI Key

XWVUNDIDSHGKEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN)OC(F)(F)F

Origin of Product

United States

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